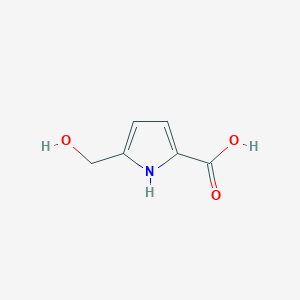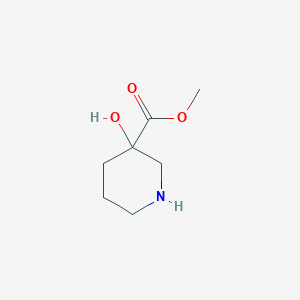
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is widely used as an indicator of quality in food products . It is also employed to indicate the adulteration of food products with acid-converted invert syrups .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid has been studied extensively, and a variety of mechanisms have been proposed . This includes the dehydration of biomass, such as fructose and glucose, to give 5-hydroxymethylfurfural . For fructose dehydration, two main mechanisms have been suggested including a cyclic and an acyclic pathway, of which the cyclic pathway dominates .Molecular Structure Analysis
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .Chemical Reactions Analysis
The reaction pathway of 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid involves humins forming either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Mécanisme D'action
Orientations Futures
The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis . 5-Hydroxymethylfurfural (HMF) is an important, highly functionalized, bio-based chemical building block, produced from the dehydration of hexoses . It can play a key role in the production of biomass-derived intermediates . The efficient HMFCA production made P. aeruginosa PC-1 a promising whole-cell biocatalyst for selective, large-scale biotransformation of HMF .
Propriétés
IUPAC Name |
5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-2,7-8H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBYCUUTMFTJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717740 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
98140-76-2 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate](/img/structure/B1506489.png)





![1,2,4,5,6,7,9,10-Octahydrooxepino[4,5-d]oxepine](/img/structure/B1506499.png)



![2-(Methoxycarbonyl)-1,4-phenylene bis[6-({[4-(acryloyloxy)butoxy]carbonyl}oxy)-2-naphthoate]](/img/structure/B1506515.png)


